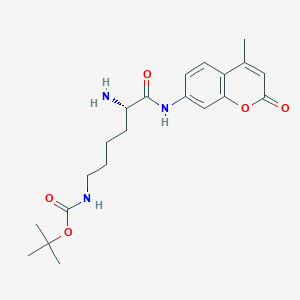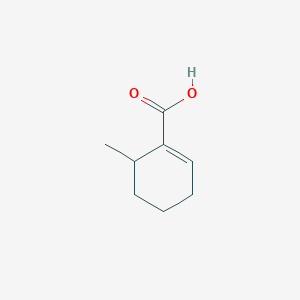
2,2',3,5,6-Pentachlorobiphényle
Vue d'ensemble
Description
2,2’,3,5,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties. their production was banned in many countries due to their environmental persistence and potential health hazards. 2,2’,3,5,6-Pentachlorobiphenyl is known for its environmental relevance and neurotoxic effects .
Applications De Recherche Scientifique
2,2’,3,5,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications in scientific research include:
Environmental Toxicology: Studying its persistence and impact on ecosystems.
Neurotoxicity Research: Investigating its effects on the developing brain, particularly in zebrafish larvae.
Biotransformation Studies: Understanding how plants and animals metabolize and transform this compound.
Chemical Analysis: Developing methods to detect and quantify PCBs in environmental samples.
Mécanisme D'action
2,2’,3,5,6-Pentachlorobiphenyl (PCB-95)
is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant . Here is an overview of its mechanism of action:
Target of Action
The primary target of PCB-95 is the developing brain . It has been shown to act on the ryanodine receptors (RyR) in neurons . It also targets antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx .
Mode of Action
PCB-95 interacts with its targets by modifying the function of ryanodine receptors (RyR), leading to increased spontaneous Ca2+ oscillations in neurons . This interaction results in changes in gene expressions of antioxidant proteins .
Biochemical Pathways
PCB-95 affects the biochemical pathways related to antioxidant response. Exposure to PCB-95 leads to upregulation of antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx . It may also interfere with the amino acids involved in immune regulation .
Pharmacokinetics
Due to its lipophilic nature, it can cross the blood-brain barrier and enter the brain . It is also known to be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .
Result of Action
Exposure to PCB-95 contributes to developmental neurotoxicity in early developing organisms. It leads to a dose-dependent reduction of brain sizes with increased brain cell death . It also causes developmental malformations in zebrafish larvae .
Action Environment
Environmental factors play a significant role in the action of PCB-95. It is a persistent pollutant found in various environments . The enantiomers of PCB-95 have been reported to accumulate in the human body enantioselectively, which may confer risks associated with enantioselective enrichment of PCB-95 in the environment .
Analyse Biochimique
Biochemical Properties
PCB 95 is known to interact with various biomolecules. It has been shown to modify ryanodine receptors (RyR) function and Ca2+ signaling . The enantiomers of PCB 95, aR- and aS-PCB 95, have been found to have different potencies towards RyR, with aR-PCB 95 showing greater potency . This suggests that 2,2’,3,5,6-Pentachlorobiphenyl can have enantioselective biochemical interactions.
Cellular Effects
PCB 95 has been shown to have significant effects on cells. For instance, it has been found to act as a developmental neurotoxicant (DNT), targeting the developing brain . In zebrafish embryos exposed to PCB 95, there was a dose-dependent reduction of brain sizes with increased brain cell death . Moreover, PCB 95 exposure led to upregulation of antioxidant genes, suggesting its influence on cellular metabolism .
Molecular Mechanism
The molecular mechanism of PCB 95 involves its interaction with ryanodine receptors (RyR). PCB 95 enhances RyR-mediated responses, leading to increased sensitivity to caffeine . It also enhances Ca2+ responses following N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl4-isoxasolepropiate (AMPA) receptor activation .
Temporal Effects in Laboratory Settings
The effects of PCB 95 have been observed over time in laboratory settings. For instance, in a study where zebrafish embryos were exposed to PCB 95, the enantiomer fraction (EF) of PCB 95 demonstrated a time-dependent increase .
Dosage Effects in Animal Models
In animal models, the effects of PCB 95 vary with dosage. For instance, in a study where mice were given a single oral dose of PCB 95, the adipose tissue levels of PCB 95 were significantly higher in wild-type mice than in Cyp2abfgs-null or CYP2A6-transgenic mice .
Metabolic Pathways
PCB 95 can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants . The major metabolite was found to be 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95) .
Transport and Distribution
PCB 95 is known to be atropselectively taken up and transformed in whole poplar plants . The atropisomer E2-4′-OH-PCB95 was found to have greater atropisomeric enrichment in the roots of whole poplar plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl molecule .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5,6-Pentachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. The process was designed to produce a mixture of PCB congeners, which were then separated and purified based on their specific applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,3,5,6-Pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reductive Dechlorination: This process involves the removal of chlorine atoms under anaerobic conditions, often mediated by microbial activity.
Substitution: Chlorine atoms on the biphenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and various peroxides.
Reductive Dechlorination: This reaction often occurs in the presence of reducing agents such as hydrogen gas or through microbial activity in anaerobic environments.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Hydroxylated Metabolites: Formed through oxidation reactions.
Less Chlorinated Biphenyls: Resulting from reductive dechlorination.
Substituted Biphenyls: Formed through substitution reactions
Comparaison Avec Des Composés Similaires
- 2,2’,3,4,5’-Pentachlorobiphenyl
- 2,2’,3,3’,6,6’-Hexachlorobiphenyl
Comparison: 2,2’,3,5,6-Pentachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it has been shown to have distinct neurotoxic effects and metabolic pathways .
Propriétés
IUPAC Name |
1,2,4,5-tetrachloro-3-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXRLHMJGHJGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074218 | |
| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73575-56-1 | |
| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W2562J42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)











